molecular formula C11H9NO4 B4049231 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid CAS No. 19612-69-2

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid

Cat. No.: B4049231
CAS No.: 19612-69-2
M. Wt: 219.19 g/mol
InChI Key: KVQDSRQQVCBAEW-UHFFFAOYSA-N
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Description

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 219.05315777 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties One study focused on the synthesis methods for compounds related to 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid, indicating their importance as intermediates in producing biologically active molecules. Techniques to shorten synthesis stages using anhydrous solvents were discussed, highlighting their efficiency in chemical synthesis processes (Orlinskii, 1996).

Biological Activity Another study demonstrated the antimicrobial potential of Schiff bases derived from tryptophan, which is structurally similar to this compound. These compounds were found to have remarkable antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Radhakrishnan et al., 2020).

Materials Science Applications In materials science, phloretic acid, a compound related to this compound, was utilized as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This highlights the compound's role in the development of sustainable materials with potential applications across various industries (Trejo-Machin et al., 2017).

Chemical Engineering Insights From a chemical engineering perspective, the efficient catalytic oxidation of alcohols with molecular oxygen using specific catalysts reflects the broad applicability of compounds related to this compound in facilitating important chemical transformations (Iwahama et al., 2000).

Properties

IUPAC Name

2-(2,3-dioxoindol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-6(11(15)16)12-8-5-3-2-4-7(8)9(13)10(12)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQDSRQQVCBAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C2=CC=CC=C2C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801211965
Record name 2,3-Dihydro-α-methyl-2,3-dioxo-1H-indole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19612-69-2
Record name 2,3-Dihydro-α-methyl-2,3-dioxo-1H-indole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19612-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-α-methyl-2,3-dioxo-1H-indole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid
Reactant of Route 2
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid
Reactant of Route 3
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid
Reactant of Route 4
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid
Reactant of Route 5
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid
Reactant of Route 6
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid

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